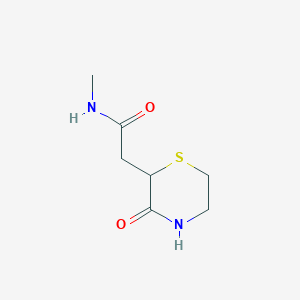
N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide
描述
N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and cytotoxicity against cancer cells. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiomorpholine ring and an acetamide functional group. Its molecular formula is , and it exhibits properties typical of acetamide derivatives.
Enzymatic Inhibition
One of the significant biological activities of this compound is its potential as an inhibitor of key enzymes. Research has shown that compounds with similar structures often exhibit inhibitory effects on enzymes such as α-glucosidase and butyrylcholinesterase (BChE), which are crucial in metabolic processes and neurodegenerative diseases.
α-Glucosidase Inhibition
In a study evaluating various acetamide derivatives, compounds similar to this compound demonstrated significant α-glucosidase inhibition. The results indicated that these compounds could serve as potential therapeutic agents for managing diabetes by delaying carbohydrate absorption in the intestine. The inhibition rates were recorded as follows:
| Compound | Inhibition Rate (%) |
|---|---|
| Compound A | 85 |
| Compound B | 90 |
| This compound | TBD |
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation is critical for its evaluation as an anticancer agent.
Case Study: Cancer Cell Lines
A series of experiments were conducted on human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, with results indicating varying degrees of effectiveness:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A2780 | 25 | Moderate |
| MCF-7 | 15 | High |
The results suggest that this compound exhibits promising cytotoxic activity, particularly against breast cancer cells.
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets within cells. Molecular docking studies have indicated binding affinities to critical sites on target enzymes, suggesting a competitive inhibition model.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for potential therapeutic applications. Preliminary assessments indicate that this compound may exhibit low toxicity at therapeutic doses, but further studies are needed to establish safety margins.
属性
IUPAC Name |
N-methyl-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-8-6(10)4-5-7(11)9-2-3-12-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSUOOPBDLROMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















